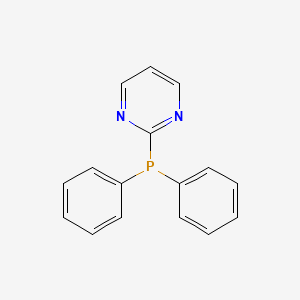
2-(Diphenylphosphino)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphino)pyrimidine is an organophosphorus compound that features a pyrimidine ring bonded to a diphenylphosphino group. This compound is known for its utility as a ligand in coordination chemistry, particularly in the formation of metal complexes. Its unique structure allows it to act as a bidentate ligand, coordinating through both the nitrogen and phosphorus atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Diphenylphosphino)pyrimidine can be synthesized through the reaction of 2-chloropyrimidine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows:
2-chloropyrimidine+diphenylphosphineNaH, THFthis compound
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphino)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Coordination: It forms complexes with transition metals, acting as a ligand.
Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Coordination: Transition metals such as palladium, copper, and silver are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Coordination: Metal complexes such as [Cu2I2(PymPPh2)]n.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Diphenylphosphino)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal complexes. It is particularly useful in catalysis and materials science.
Biology: Investigated for its potential in biological applications due to its ability to form stable complexes with metals.
Medicine: Explored for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of new materials with unique photophysical properties, such as luminescent materials.
Mécanisme D'action
The mechanism by which 2-(Diphenylphosphino)pyrimidine exerts its effects is primarily through its ability to coordinate with metal centers. The nitrogen and phosphorus atoms in the compound act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic and photophysical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylphosphino)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Diphenylphosphinoethane: Contains an ethane backbone instead of a pyrimidine ring.
Triphenylphosphine: Contains three phenyl groups attached to a phosphorus atom.
Uniqueness
2-(Diphenylphosphino)pyrimidine is unique due to its pyrimidine ring, which provides additional coordination sites compared to similar compounds. This allows for the formation of more complex and stable metal-ligand structures, making it particularly valuable in coordination chemistry and catalysis.
Propriétés
Numéro CAS |
191788-74-6 |
|---|---|
Formule moléculaire |
C16H13N2P |
Poids moléculaire |
264.26 g/mol |
Nom IUPAC |
diphenyl(pyrimidin-2-yl)phosphane |
InChI |
InChI=1S/C16H13N2P/c1-3-8-14(9-4-1)19(15-10-5-2-6-11-15)16-17-12-7-13-18-16/h1-13H |
Clé InChI |
LUYZAZQPAQRVGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
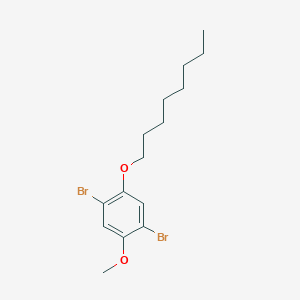
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)

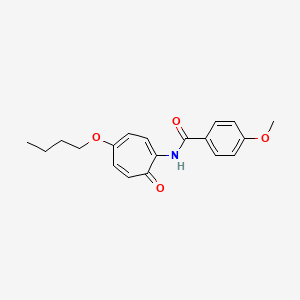
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)
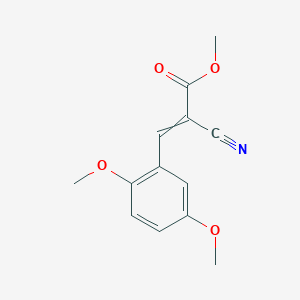
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
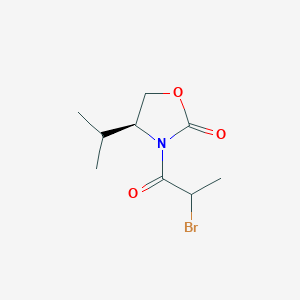
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)

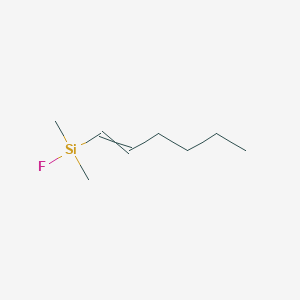
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
